5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole
Overview
Description
5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole is a useful research compound. Its molecular formula is C15H14N4OS and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.08883226 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Methods
- 5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole (PMB-ST) has been applied in the chemoselective p-methoxybenzylation of alcohols under neutral conditions, as demonstrated by Kotturi, Tan, and Lear (2009). The activation of PMB-ST was achieved using silver triflate (AgOTf) in the presence of 2,6-di-tert-butyl-4-methylpyridine (DTBMP) (Kotturi, S. R., Tan, J., & Lear, M. J., 2009).
Hydrogen-Bonded Chains and Aggregates
- Abonía and colleagues (2007) investigated the hydrogen-bonded chains in related compounds, demonstrating the formation of simple chains and tetramolecular aggregates via hydrogen bonds. These studies contribute to understanding the molecular interactions in compounds similar to this compound (Abonía, R., Rengifo, E., Cobo, J., Low, J. N., & Glidewell, C., 2007).
Photodecomposition Studies
- Research by Alawode, Robinson, and Rayat (2011) on related tetrazole compounds, including photodecomposition studies, suggests potential industrial, agricultural, and medicinal applications. The photodecomposition process involves the formation of carbodiimides, hinting at the photochemical properties of tetrazole derivatives (Alawode, O. E., Robinson, C., & Rayat, S., 2011).
Structural Analysis via Crystallography
- Docking studies and X-ray crystallography on tetrazole derivatives by Al-Hourani et al. (2015) offer insights into molecular orientation and interactions, particularly in relation to the active sites of enzymes like cyclooxygenase-2. This research helps in understanding the structural characteristics of tetrazole compounds (Al-Hourani, B. J., El‐Barghouthi, M., McDonald, R., Al-Awaida, W., & Wuest, F., 2015).
Organic Synthesis Applications
- The use of 5-lithiotetrazoles, including derivatives of PMB-ST, in organic synthesis was demonstrated by Satoh and Marcopulos (1995). They showed the functionalization of benzylic tetrazoles, providing pathways for novel organic syntheses (Satoh, Y., & Marcopulos, N., 1995).
Photochemistry and Molecular Structure
- Gómez-Zavaglia et al. (2006) studied the photochemistry and molecular structure of a related compound, 5-methoxy-1-phenyl-1H-tetrazole, using infrared spectroscopy and DFT calculations. This research highlights the importance of molecular structure in understanding the photochemical behavior of tetrazole derivatives (Gómez-Zavaglia, A., Reva, I., Frija, L., Cristiano, M. L., & Fausto, R., 2006).
Synthesis and Antiproliferative Evaluation
- Gundugola and team (2010) synthesized and evaluated the antiproliferative properties of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles. This research is significant for understanding the potential medical applications of tetrazole derivatives in cancer treatment (Gundugola, A. S., Chandra, K., Perchellet, E., Waters, A. M., Perchellet, J., & Rayat, S., 2010).
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylsulfanyl]-1-phenyltetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-20-14-9-7-12(8-10-14)11-21-15-16-17-18-19(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYXSMGYQPLMCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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